4-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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Overview
Description
4-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a chlorophenyl group, a methoxyphenylmethyl group, and a pyrrolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the substituents sequentially. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents into the molecule.
Scientific Research Applications
4-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used in studies involving biological pathways and interactions due to its unique structure.
Medicine: The compound may have potential therapeutic applications, although further research is needed to fully understand its effects and mechanisms.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenyl isocyanate
- 4-methoxyphenyl isocyanate
- 4-chlorobenzyl chloride
- 4-chlorothiophenol
Uniqueness
4-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is unique due to its specific combination of substituents and the resulting properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2S/c1-28-19-10-4-16(5-11-19)14-25-23(27)22-21(26-12-2-3-13-26)20(15-29-22)17-6-8-18(24)9-7-17/h2-13,15H,14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXVTTFWHSUOFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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